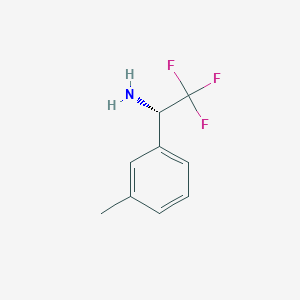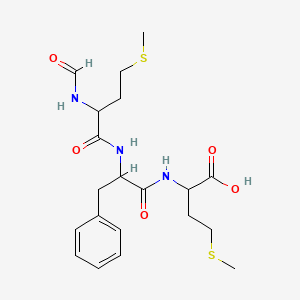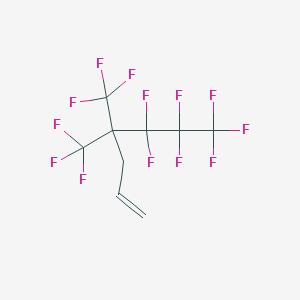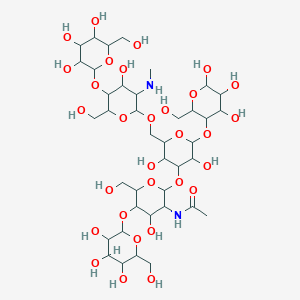![molecular formula C40H40FeP2 B15089264 (2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of both diphenylphosphino and bis(3,5-dimethylphenyl)phosphino groups imparts unique steric and electronic properties, making it a valuable tool in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the ferrocene backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of phosphino groups: The diphenylphosphino and bis(3,5-dimethylphenyl)phosphino groups are introduced via a series of substitution reactions. These reactions often require the use of strong bases and inert atmosphere conditions to prevent oxidation.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S)-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The phosphino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as ferric chloride or iodine.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in an inert atmosphere.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Ferrocene derivatives.
Substitution: Functionalized ferrocene derivatives with various substituents on the phosphino groups.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a chiral catalyst in biochemical reactions.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes can then participate in various catalytic cycles, facilitating enantioselective transformations. The unique steric and electronic properties of the ligand influence the reactivity and selectivity of the metal center, leading to high enantiomeric excess in the products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-DTBM-SEGPHOS: A chiral ligand with bulky substituents for high enantioselectivity.
(S)-Tol-BINAP: A modified version of BINAP with tolyl groups for enhanced performance.
Uniqueness
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene is unique due to its ferrocene backbone, which provides additional stability and electronic properties. The presence of both diphenylphosphino and bis(3,5-dimethylphenyl)phosphino groups allows for fine-tuning of steric and electronic effects, making it a versatile ligand in asymmetric catalysis.
Eigenschaften
Molekularformel |
C40H40FeP2 |
|---|---|
Molekulargewicht |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m0../s1 |
InChI-Schlüssel |
VIWMSTLBMCHMGT-UJXPALLWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)
![Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B15089222.png)



![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)

![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)

![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)
